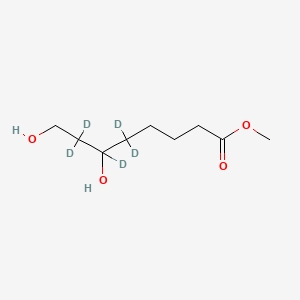

Methyl (+/-)-6,8-Dihydroxyoctanoate-d5

Beschreibung

Methyl (±)-6,8-Dihydroxyoctanoate-d5 is a deuterated methyl ester derivative of 6,8-Dihydroxyoctanoic acid (CAS 74903-53-0), a compound characterized by two hydroxyl groups and a carboxylic acid moiety on an eight-carbon chain . The deuterated form replaces five hydrogen atoms with deuterium, a stable isotope, enhancing its utility in isotopic labeling studies, metabolic pathway tracing, and analytical method development (e.g., as an internal standard in mass spectrometry).

Eigenschaften

Molekularformel |

C9H18O4 |

|---|---|

Molekulargewicht |

195.27 g/mol |

IUPAC-Name |

methyl 5,5,6,7,7-pentadeuterio-6,8-dihydroxyoctanoate |

InChI |

InChI=1S/C9H18O4/c1-13-9(12)5-3-2-4-8(11)6-7-10/h8,10-11H,2-7H2,1H3/i4D2,6D2,8D |

InChI-Schlüssel |

CRUBJJQTENRFEL-WJDAMSDJSA-N |

Isomerische SMILES |

[2H]C([2H])(CCCC(=O)OC)C([2H])(C([2H])([2H])CO)O |

Kanonische SMILES |

COC(=O)CCCCC(CCO)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (+/-)-6,8-Dihydroxyoctanoate-d5 typically involves the esterification of 6,8-Dihydroxyoctanoic acid with methanol-d4 in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of Methyl (+/-)-6,8-Dihydroxyoctanoate-d5 may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (+/-)-6,8-Dihydroxyoctanoate-d5 can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidation of the hydroxyl groups can yield 6,8-Dioxooctanoate.

Reduction: Reduction of the ester group can produce 6,8-Dihydroxyoctanol.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Methyl (+/-)-6,8-Dihydroxyoctanoate-d5 is used in a wide range of scientific research applications:

Chemistry: It is used as a stable isotope-labeled compound in mass spectrometry for the study of metabolic pathways and reaction mechanisms.

Biology: The compound is used in tracer studies to investigate biological processes involving fatty acids.

Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.

Industry: The compound is used in the development of new materials and as a standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of Methyl (+/-)-6,8-Dihydroxyoctanoate-d5 involves its incorporation into metabolic pathways where it acts as a stable isotope tracer. The deuterium atoms provide a distinct mass difference that allows for precise tracking and analysis using mass spectrometry. This helps in elucidating the molecular targets and pathways involved in various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

6,8-Dihydroxyoctanoic Acid (Parent Acid)

- Molecular Formula : C₈H₁₆O₄ .

- Molecular Weight : 176.2 g/mol .

- Key Differences: The parent acid exhibits higher polarity due to the free carboxylic acid group, leading to greater solubility in polar solvents (e.g., water, methanol) compared to its methyl ester derivatives. Applications: Primarily used in analytical chemistry as a reference standard or impurity marker in thioctic acid synthesis .

Methyl 6,8-Dihydroxyoctanoate (Non-Deuterated Form)

- Molecular Formula : C₉H₁₈O₄ (estimated by replacing the carboxylic acid -OH with -OCH₃).

- Molecular Weight : ~190 g/mol.

- Boiling Point: Estimated to be lower than the parent acid due to diminished hydrogen bonding.

Methyl Salicylate

- Molecular Formula : C₈H₈O₃ .

- Molecular Weight : 152.15 g/mol .

- Key Differences: Aromatic vs. Aliphatic Structure: Methyl salicylate contains a phenolic hydroxyl group, whereas Methyl 6,8-Dihydroxyoctanoate-d5 is aliphatic. Applications: Methyl salicylate is widely used in fragrances and topical analgesics, whereas the deuterated ester is niche, primarily serving isotopic labeling in research .

Isotopic Analogues: Deuterated vs. Non-Deuterated Forms

| Property | Methyl 6,8-Dihydroxyoctanoate | Methyl 6,8-Dihydroxyoctanoate-d5 |

|---|---|---|

| Molecular Weight | ~190 g/mol | ~195 g/mol (+5 Da from deuterium) |

| Stability | Standard | Enhanced kinetic isotope effects |

| Analytical Utility | Limited to non-tracer studies | Ideal for MS/SRM due to distinct isotopic signatures |

- Deuterium Effects :

Physicochemical Properties of Methyl Esters (General Trends)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.